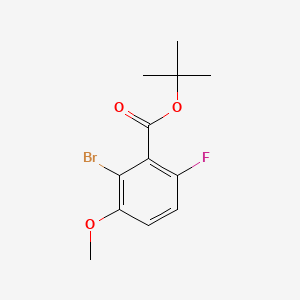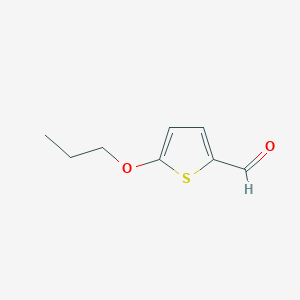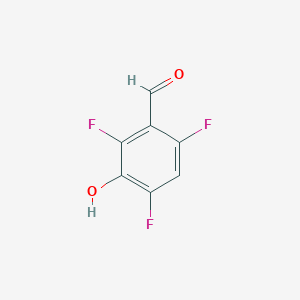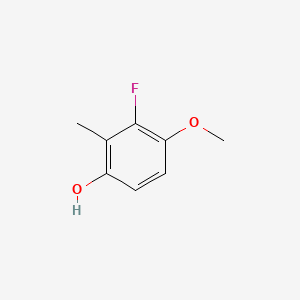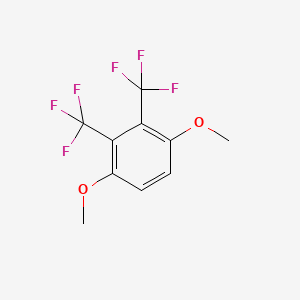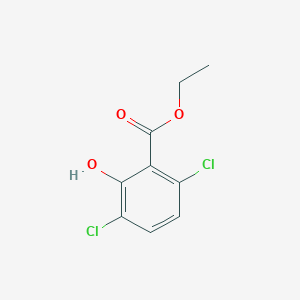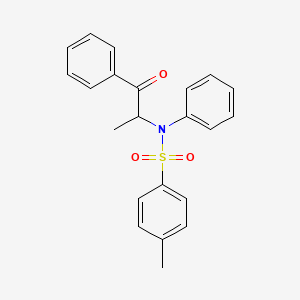
2-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic ester functional group, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the protection of phenolic hydroxyl groups followed by borylation. A common method includes the bromination of the precursor phenol, followed by benzyl protection and halogen exchange reactions . The final step involves the formation of the boronic ester using pinacol as a stabilizing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection and purification methods are also crucial to minimize by-products and enhance the overall efficiency of the process .
化学反応の分析
Types of Reactions
2-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic ester to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halides for substitution reactions. Typical conditions involve mild temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include phenols, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
作用機序
The mechanism of action of 2-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable boron-oxygen bonds. This allows it to act as a Lewis acid, facilitating various chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, enabling the formation of new chemical bonds .
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Similar in its boronic acid functionality but lacks the additional substituents that provide unique reactivity.
Pinacol Boronic Ester: Shares the boronic ester group but differs in the aromatic substituents, affecting its reactivity and applications.
Uniqueness
2-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substituents, which enhance its stability and reactivity in various chemical reactions. This makes it particularly valuable in complex organic synthesis and industrial applications .
特性
分子式 |
C20H24BFO4 |
|---|---|
分子量 |
358.2 g/mol |
IUPAC名 |
2-(2-fluoro-6-methoxy-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H24BFO4/c1-19(2)20(3,4)26-21(25-19)17-15(23-5)11-12-16(18(17)22)24-13-14-9-7-6-8-10-14/h6-12H,13H2,1-5H3 |
InChIキー |
UJSBRVXGZBLESP-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OCC3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


